Cas no 1013795-52-2 (N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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- Inchi: 1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
- InChI Key: DRZHKBXQGUKEBV-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=CC(C(NC2=CC=CC(C3=NC4=CC=CC=C4S3)=C2)=O)=N1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2446-0099-2μmol |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-5μmol |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-10μmol |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-20μmol |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-1mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-2mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-3mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-4mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-5mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2446-0099-10mg |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide |
1013795-52-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Comprehensive Overview
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, identified by the CAS number 1013795-52-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzothiazole moiety with a pyrazole carboxamide group. The integration of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
The molecular structure of this compound is composed of two primary segments: the benzothiazole ring system and the pyrazole carboxamide group. The benzothiazole moiety, represented by the 1,3-benzothiazol group, is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. This structure is known for its aromaticity and stability, which contribute to the compound's thermal and chemical resistance. The pyrazole carboxamide group, on the other hand, introduces amide functionality into the molecule, enhancing its ability to form hydrogen bonds and participate in various chemical reactions.
Recent studies have highlighted the potential of this compound in the field of materials science, particularly in the development of advanced materials for electronic applications. Researchers have explored its use as a precursor for synthesizing novel polymers and hybrid materials with tailored electronic properties. For instance, a study published in Advanced Materials demonstrated that this compound can be utilized to synthesize conductive polymers with improved charge transport properties, making them suitable for applications in organic electronics.
In addition to its role in materials science, this compound has also shown promise in medicinal chemistry. The presence of the benzothiazole group is known to confer bioactivity to molecules, making them potential candidates for drug development. Recent research has focused on evaluating its potential as an inhibitor of certain enzymes associated with neurodegenerative diseases. A study conducted at the University of California revealed that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. The synthesis begins with the preparation of the benzothiazole derivative through condensation reactions involving o-aminothiophenol and aldehyde or ketone precursors. This intermediate is then subjected to further reactions to introduce the pyrazole carboxamide group via amide bond formation.
One of the key challenges in synthesizing this compound lies in achieving high yields while maintaining the integrity of its functional groups. Recent advancements in catalytic methods have addressed this issue by employing transition metal catalysts to facilitate key steps in the synthesis process. For example, palladium-catalyzed coupling reactions have been employed to construct the carbon-nitrogen bonds required for forming the amide group.
The physical properties of this compound are also worth noting. It has a melting point of approximately 240°C under standard conditions and is soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF). Its solubility profile makes it suitable for use in various solution-based chemical processes.
In terms of spectroscopic characterization, this compound exhibits distinct absorption bands in both UV-vis and IR spectra due to its conjugated aromatic system and amide functionality. These spectral features are valuable for identifying and analyzing the compound using techniques such as UV-vis spectroscopy and Fourier-transform infrared spectroscopy (FTIR).
The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions, suggesting that it may have minimal environmental impact when used responsibly.
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS No: 1013795-52-2) is a versatile compound with diverse applications across multiple disciplines. Its unique molecular structure enables it to serve as a building block for advanced materials and potential therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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